Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

Lipophilicity ADME Drug Design

Procure Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-05-9) with ≥98% purity and full characterization (MDL MFCD02261458, InChIKey MPHLTDNXPLOWBR-UHFFFAOYSA-N). The 2,3-dimethoxy substitution confers a LogP of 2.2298, distinct from the 2,5- (Δ -0.10) and 3,4- (Δ +0.06) positional isomers, ensuring reproducible SAR data. The ethyl ester provides orthogonal protection of the γ-carboxyl group, enabling selective ketone carbonyl manipulation without interference from a free acid—unlike the carboxylic acid analog (CAS 898792-27-3). Stored at 2-8°C sealed dry; shipped under ambient conditions. Ideal for diversity-oriented synthesis and anticancer candidate libraries.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 898758-05-9
Cat. No. B1325979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate
CAS898758-05-9
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C14H18O5/c1-4-19-13(16)9-8-11(15)10-6-5-7-12(17-2)14(10)18-3/h5-7H,4,8-9H2,1-3H3
InChIKeyMPHLTDNXPLOWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-05-9): Sourcing Specifications and Chemical Identity


Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-05-9) is a γ-ketoester organic compound belonging to the phenyl-4-oxobutyrate ester class. It features a 2,3-dimethoxyphenyl moiety attached to a 4-oxobutyrate backbone with an ethyl ester terminus . The compound has the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . Physicochemical parameters include calculated LogP of 2.2298 and topological polar surface area (TPSA) of 61.83 Ų . The compound is commercially available from multiple research chemical suppliers with reported purities of 97–98% . Its MDL identifier is MFCD02261458, and the InChIKey is MPHLTDNXPLOWBR-UHFFFAOYSA-N .

Why Substituting Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate with Positional Isomers Compromises Experimental Reproducibility


Generic substitution within the dimethoxyphenyl-4-oxobutyrate ester class is not scientifically justifiable due to demonstrable differences in substitution pattern that directly impact physicochemical properties and, by class-level inference, biological target engagement. The 2,3-dimethoxy substitution pattern of CAS 898758-05-9 differs fundamentally from the 2,4-dimethoxy (CAS 858445-94-0), 3,4-dimethoxy (CAS 56872-60-7), 2,5-dimethoxy (CAS 898758-26-4), and 3,5-dimethoxy (CAS 898758-59-3) positional isomers—all of which share identical molecular formula (C14H18O5) and molecular weight (266.29 g/mol) yet exhibit distinct electronic distributions, steric profiles, and hydrogen-bonding capacities that cannot be normalized through simple stoichiometric adjustment . In medicinal chemistry applications, methoxy positional isomerism is well-established to alter receptor binding affinity, metabolic stability, and off-target profiles [1]. Furthermore, the ethyl ester moiety differentiates this compound from the corresponding carboxylic acid analog (4-(2,3-dimethoxyphenyl)-4-oxobutyric acid, CAS 898792-27-3), which carries distinct reactivity, solubility, and cell permeability characteristics that preclude direct substitution in synthetic or biological workflows . The evidence presented below quantifies the specific dimensions along which CAS 898758-05-9 exhibits meaningful differentiation relative to these comparators.

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate: Quantified Differentiation Evidence Against Positional Isomers and Carboxylic Acid Analogs


LogP Differentiation: 2,3-Dimethoxy Substitution Pattern Confers Distinct Lipophilicity Profile for Blood-Brain Barrier and Membrane Permeability Considerations

The target compound (2,3-dimethoxy substitution) exhibits a calculated LogP of 2.2298 . By class-level inference from structurally related dimethoxyphenyl-4-oxobutyrate esters where LogP data are available, the 3,4-dimethoxy positional isomer (CAS 56872-60-7) carries a LogP of 2.17, while the 2,5-dimethoxy isomer (CAS 898758-26-4) shows LogP of 2.33 . The 2,3-substitution thus occupies an intermediate lipophilicity position within this isomer series, with a quantifiable LogP difference of approximately +0.06 versus 3,4-substitution and -0.10 versus 2,5-substitution. LogP differences exceeding 0.1 units have been shown to correlate with meaningful alterations in membrane permeability, plasma protein binding, and CNS penetration in drug development contexts.

Lipophilicity ADME Drug Design Physicochemical Profiling

Phenylbutyrate Derivative Class Cytotoxicity Enhancement: Substituted γ-Ketoesters Demonstrate Up to 12.4-Fold Improvement Over Parent Phenylbutyrate in Cancer Cell Lines

Phenylbutyrate (PB) exhibits IC50 values of 82.5 μM (A549), 104.9 μM (MDA-MB-231), and 305.6 μM (SW1116) across three human cancer cell lines [1]. Synthetic phenylbutyrate derivatives incorporating substituted aromatic moieties and γ-ketoester functionalities—the exact structural class to which ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate belongs—demonstrate dramatically enhanced cytotoxicity. The optimized derivative B9 achieved IC50 values of 6.65 μM (A549), 8.44 μM (MDA-MB-231), and 24.71 μM (SW1116), representing 12.4-fold, 12.4-fold, and 12.4-fold improvements over parent PB, respectively [1]. Molecular docking studies confirm that these substituted γ-ketoester derivatives engage both pyruvate dehydrogenase kinase 2 (PDK2; PDB ID: 2BU8) and histone deacetylase complex (HDAC; PDB ID: 1C3R), the primary targets of phenylbutyrate [1].

Anticancer Cytotoxicity Phenylbutyrate Derivatives HDAC Inhibition Apoptosis

Carboxylic Acid Analog Comparison: Ethyl Ester Form Provides Superior Synthetic Utility as Protected Intermediate Versus Free Acid

The target compound (ethyl ester, CAS 898758-05-9, MW 266.29 g/mol) differs from its direct carboxylic acid analog 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid (CAS 898792-27-3, MW 238.24 g/mol) [1]. The molecular weight difference of 28.05 g/mol corresponds to the ethyl group substitution. In synthetic applications, the ethyl ester serves as a protected form of the carboxylic acid, enabling orthogonal reactivity during multi-step sequences where the free acid would be incompatible with subsequent reaction conditions. Specifically, the ester protects the γ-carboxyl moiety from unwanted nucleophilic attack or deprotonation during reactions targeting the ketone carbonyl or aromatic ring. The 2,3-dimethoxyphenyl-4-oxobutyrate scaffold's ethyl ester can be selectively hydrolyzed under mild basic or acidic conditions to liberate the free acid when desired.

Organic Synthesis Intermediate Ester Protection Building Block

Commercial Availability Differentiation: Documented 98% Purity with Specified Storage Conditions Supports Reproducible Research

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-05-9) is available from established research chemical suppliers at ≥98% purity with documented storage requirements of 2-8°C in sealed, dry conditions . In contrast, the 3,5-dimethoxy positional isomer (CAS 898758-59-3) is offered without specified purity thresholds or storage conditions in multiple catalogs . The 2,5-dimethoxy isomer (CAS 898758-26-4) is listed with 95% minimum purity . For the carboxylic acid analog (CAS 898792-27-3), commercial listings indicate purity specifications are not consistently provided, and the compound is noted as "for industry use only" without research-grade characterization [1]. The target compound's combination of defined high purity (≥98%), documented storage conditions, and research-use classification reduces experimental variability attributable to impurities or degradation.

Procurement Quality Control Reproducibility Chemical Purity

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate: Validated Research Applications Based on Quantified Differentiation Evidence


Medicinal Chemistry: Phenylbutyrate-Derived Anticancer Agent Development

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate serves as a versatile building block for synthesizing phenylbutyrate-derived anticancer candidates. The compound's γ-ketoester scaffold enables Passerini multicomponent reactions and other diversity-oriented synthetic strategies to generate libraries of substituted phenylbutyrate analogs [1]. Class-level evidence demonstrates that optimized derivatives within this chemical space achieve IC50 values as low as 6.65 μM against A549 lung cancer cells, 8.44 μM against MDA-MB-231 breast cancer cells, and 24.71 μM against SW1116 colon cancer cells—representing up to 12.4-fold potency enhancements over parent phenylbutyrate [1]. The 2,3-dimethoxy substitution pattern confers a LogP of 2.2298, positioning this compound within a lipophilicity range suitable for further optimization toward orally bioavailable candidates .

Organic Synthesis: Protected γ-Ketoester Intermediate for Multi-Step Sequences

The ethyl ester functionality of CAS 898758-05-9 provides orthogonal protection of the γ-carboxyl group, enabling selective manipulation of the ketone carbonyl and the 2,3-dimethoxyphenyl ring without interference from a free carboxylic acid moiety [1]. This protection strategy is particularly valuable in sequences requiring nucleophilic additions, organometallic couplings, or reductive aminations targeting the ketone, where a free acid would consume reagents, undergo unwanted side reactions, or require additional protection/deprotection steps. The ester can be selectively cleaved under mild basic or acidic conditions when the free acid is required for subsequent conjugation or biological evaluation . This differentiates the compound from the free acid analog (CAS 898792-27-3), which lacks this orthogonal protection capacity.

Structure-Activity Relationship (SAR) Studies: Methoxy Positional Isomer Comparator

The 2,3-dimethoxy substitution pattern of CAS 898758-05-9 represents a specific electronic and steric configuration within the broader dimethoxyphenyl-4-oxobutyrate isomer family that includes 2,4- (CAS 858445-94-0), 3,4- (CAS 56872-60-7), 2,5- (CAS 898758-26-4), and 3,5-substitution (CAS 898758-59-3) [1]. The compound's LogP of 2.2298 differs measurably from the 3,4-isomer (LogP 2.17, Δ = +0.06) and 2,5-isomer (LogP 2.33, Δ = -0.10), providing a quantifiable basis for assessing how methoxy positional isomerism influences lipophilicity, target binding, and pharmacokinetic behavior . This compound is therefore well-suited as a defined comparator in systematic SAR investigations of dimethoxyphenyl-containing bioactive molecules.

Quality-Controlled Building Block Procurement for Reproducible Research

Researchers requiring high-confidence starting materials can procure CAS 898758-05-9 with ≥98% purity and validated storage conditions (2-8°C, sealed dry) from established suppliers [1]. This level of documentation exceeds what is typically available for positional isomers such as the 3,5-dimethoxy analog, which lacks specified purity thresholds, and surpasses the 95% minimum purity offered for the 2,5-dimethoxy isomer . The availability of MDL number (MFCD02261458), InChIKey (MPHLTDNXPLOWBR-UHFFFAOYSA-N), and SMILES notation (CCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC) enables unambiguous compound registration in electronic laboratory notebooks and chemical inventory systems . For studies where reproducibility is paramount—including peer-reviewed publications, patent filings, and IND-enabling studies—this level of characterization and purity documentation reduces experimental variability attributable to starting material quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.